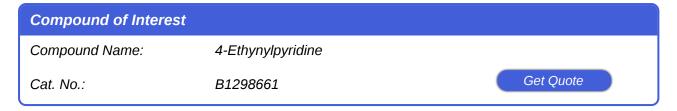


# Application Notes: **4-Ethynylpyridine** in the Synthesis of Advanced Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of **4-ethynylpyridine** in the preparation of sophisticated chemical probes. The unique properties of **4-ethynylpyridine**, namely its terminal alkyne group and its pyridine ring, make it a versatile building block for creating probes for a variety of biological targets. The terminal alkyne allows for facile modification using "click chemistry" or Sonogashira coupling, enabling the attachment of reporter molecules such as fluorophores or biotin. The pyridine core is a common motif in many biologically active compounds, including kinase inhibitors, and can serve as a scaffold for targeting specific proteins.

### **Key Applications:**

- Development of Kinase Inhibitor Probes: The pyridine scaffold is a well-established
  pharmacophore for kinase inhibitors. 4-Ethynylpyridine can be incorporated into kinase
  inhibitor designs to serve as a reactive handle for the attachment of a reporter tag, enabling
  the study of drug-target engagement, inhibitor localization, and target identification.
- Fluorescent Labeling and Imaging: Through copper-catalyzed azide-alkyne cycloaddition
  (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), 4-ethynylpyridinecontaining molecules can be conjugated to azide-modified fluorophores for live-cell imaging
  and visualization of biological processes.



 Affinity-Based Protein Profiling: The alkyne group can be used to immobilize 4ethynylpyridine-based ligands onto solid supports, creating affinity matrices for the enrichment and identification of binding proteins from complex biological samples.

**Chemical Properties of 4-Ethynylpyridine** 

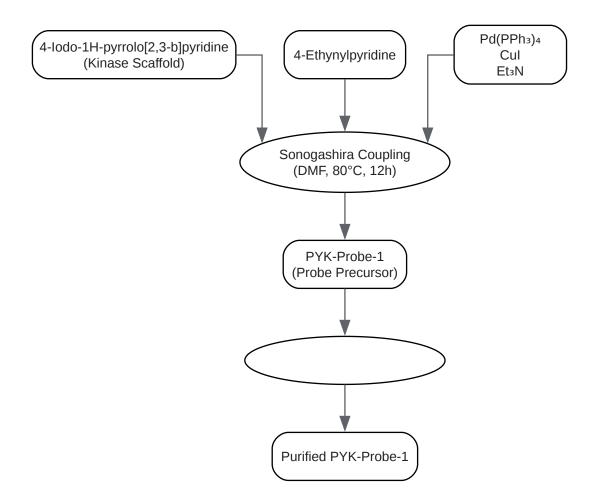
Property	Value
CAS Number	2510-22-7
Molecular Formula	C7H5N
Molecular Weight	103.12 g/mol
Appearance	White to light yellow solid
Purity	Typically >97%
Storage	Store at -20°C under an inert atmosphere

## Protocol 1: Synthesis of a 4-Ethynylpyridine-Based Kinase Inhibitor Probe via Sonogashira Coupling

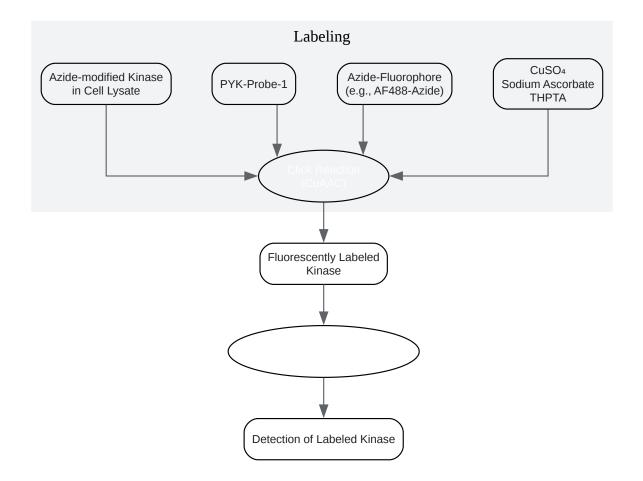
This protocol describes the synthesis of a hypothetical kinase inhibitor probe, PYK-Probe-1, which incorporates a **4-ethynylpyridine** moiety. The synthesis involves a Sonogashira coupling reaction between **4-ethynylpyridine** and a halogenated kinase inhibitor scaffold.

#### **PYK-Probe-1 Synthesis Workflow**

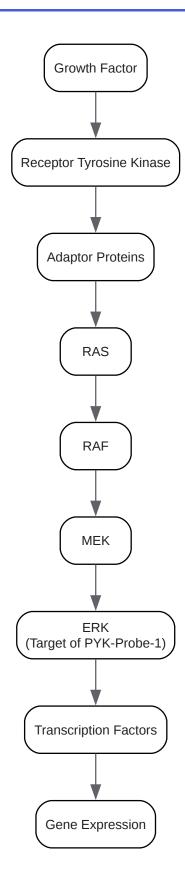












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